Positional Isomer Comparison
The position of the methoxyphenyl substitution on the thiomorpholine ring critically determines the compound's chemical and biological properties. 3-(3-Methoxyphenyl)thiomorpholine (target compound, CAS 914349-59-0) exhibits a distinct structural conformation compared to its 2-substituted (CAS 88788-99-2) and 4-substituted (CAS 1032716-18-9) isomers, which directly impacts its suitability as a synthetic intermediate and its potential biological activity [1].
| Evidence Dimension | Structural Positional Isomerism |
|---|---|
| Target Compound Data | 3-(3-Methoxyphenyl)thiomorpholine (CAS 914349-59-0) |
| Comparator Or Baseline | 2-(3-Methoxyphenyl)thiomorpholine (CAS 88788-99-2) and 4-(3-Methoxyphenyl)thiomorpholine (CAS 1032716-18-9) |
| Quantified Difference | Not applicable; qualitative differentiation based on distinct CAS registry numbers and unique structural conformations. |
| Conditions | Based on chemical structure and registry data. |
Why This Matters
Procurement of the exact CAS number (914349-59-0) is non-negotiable for ensuring reproducibility in chemical reactions and biological assays, as substitution position is a key determinant of molecular recognition and reactivity.
- [1] ChemSrc. (2024). 2-(3-Methoxyphenyl)thiomorpholine (CAS 88788-99-2). Physical and Chemical Properties. Retrieved from https://m.chemsrc.com View Source
